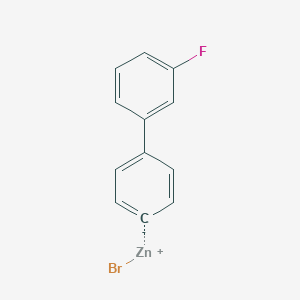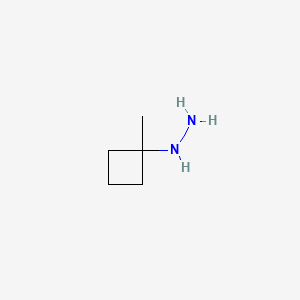
(1-Methylcyclobutyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylcyclobutyl)hydrazine is an organic compound with the molecular formula C₆H₁₄N₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1-methylcyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclobutyl)hydrazine typically involves the reaction of 1-methylcyclobutylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{1-Methylcyclobutylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Methylcyclobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles like alkyl halides can react with the hydrazine group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Scientific Research Applications
(1-Methylcyclobutyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Methylcyclobutyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Cyclobutylhydrazine: Similar structure but lacks the methyl group.
1-Methylcyclopropylhydrazine: Similar but with a smaller cyclopropyl ring.
Cyclopentylhydrazine: Similar but with a larger cyclopentyl ring.
Uniqueness: (1-Methylcyclobutyl)hydrazine is unique due to its specific ring size and the presence of a methyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other hydrazine derivatives and potentially more useful in certain applications.
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(1-methylcyclobutyl)hydrazine |
InChI |
InChI=1S/C5H12N2/c1-5(7-6)3-2-4-5/h7H,2-4,6H2,1H3 |
InChI Key |
OHJYIFXDABFGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


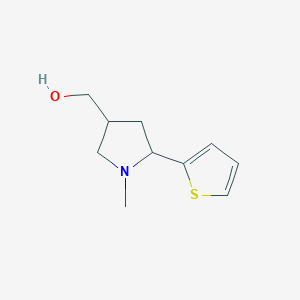
![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
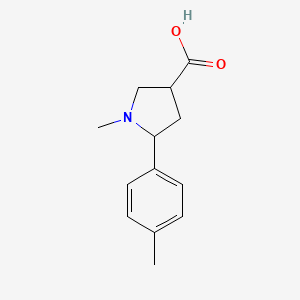
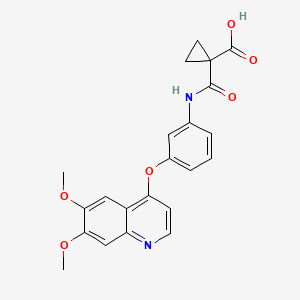
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
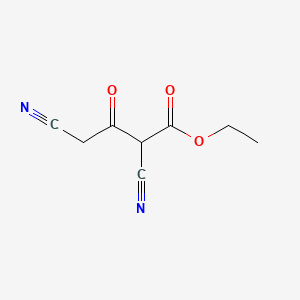
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
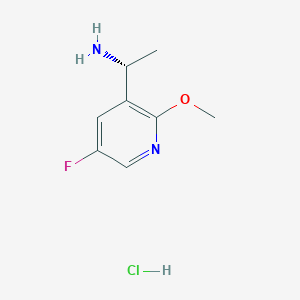
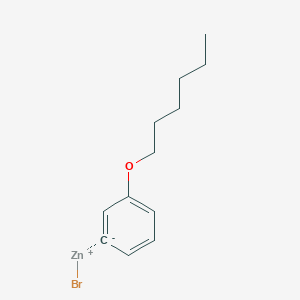
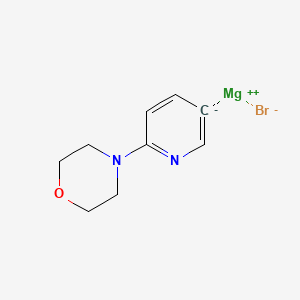
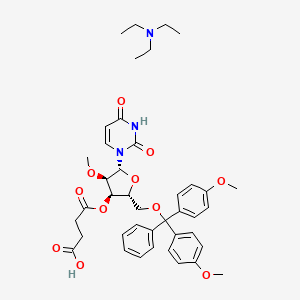
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
